molecular formula C16H23NO2 B2378670 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine CAS No. 2411310-31-9

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine

Cat. No.: B2378670
CAS No.: 2411310-31-9
M. Wt: 261.365
InChI Key: QFMNRFVSFQSJRV-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is a complex organic compound that features both aziridine and chromene moieties. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while chromenes are benzopyran derivatives with a wide range of biological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine typically involves multiple steps:

    Formation of the Chromene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Aziridine Ring: The aziridine ring can be introduced via nucleophilic substitution reactions, where a suitable aziridine precursor reacts with the chromene derivative.

    Final Coupling: The final step involves coupling the chromene and aziridine moieties under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The aziridine ring can be reduced to form amine derivatives.

    Substitution: Both the chromene and aziridine moieties can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene and aziridine derivatives.

Scientific Research Applications

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)amine: Similar structure but with an amine group instead of an aziridine ring.

    2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)epoxide: Contains an epoxide ring instead of an aziridine ring.

Uniqueness

2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is unique due to the presence of both aziridine and chromene moieties, which confer distinct reactivity and biological activities

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)9-17-10-14(17)11-19-15-7-3-5-13-6-4-8-18-16(13)15/h3,5,7,12,14H,4,6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNRFVSFQSJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC3=C2OCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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